molecular formula C10H5F3INO B13055799 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole

Cat. No.: B13055799
M. Wt: 339.05 g/mol
InChI Key: YJXGQTRUEXSSDA-UHFFFAOYSA-N
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Description

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of iodine, phenyl, and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is critical and must be controlled to ensure the preferential formation of the desired isoxazole product . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and scalable processes to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, vinyl azides, and various organometallic compounds. Reaction conditions often involve the use of bases like triethylamine (NEt3) and solvents such as dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is unique due to the combination of its iodine, phenyl, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

Molecular Formula

C10H5F3INO

Molecular Weight

339.05 g/mol

IUPAC Name

4-iodo-5-phenyl-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H5F3INO/c11-10(12,13)9-7(14)8(16-15-9)6-4-2-1-3-5-6/h1-5H

InChI Key

YJXGQTRUEXSSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I

Origin of Product

United States

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